sodium;5-hydroxydecanoate
Description
Sodium 5-hydroxydecanoate (5-HD, C10H19NaO3) is a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel blocker with an IC50 of ~30 μM . Its primary mechanism involves blocking mitoKATP channels, thereby preventing Δψm hyperpolarization and subsequent cytochrome c release . 5-HD is widely used in cardiovascular and pulmonary research to study hypoxia-related pathologies, such as pulmonary hypertension and ischemic arrhythmias .
Properties
IUPAC Name |
sodium;5-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAGNECWEKMWRM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The reaction follows a simple acid-base neutralization:
Key steps include:
-
Preparation of NaOH Solution : Sodium hydroxide is dissolved in deionized water to achieve a concentration of 10–20% (w/v).
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Batch Addition of Acid : 5-Hydroxydecanoic acid is added incrementally to the NaOH solution under continuous stirring to control exothermic heat generation.
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Crystallization : The mixture is cooled to 0–5°C to precipitate the product, which is then vacuum-filtered and washed with cold ethanol.
Table 1: Typical Reaction Parameters for Direct Neutralization
| Parameter | Condition |
|---|---|
| NaOH Concentration | 10–20% (w/v) in HO |
| Reaction Temperature | 25–30°C (ambient) |
| Crystallization Temperature | 0–5°C |
| Yield | 90–95% |
Saponification of Ethyl 5-Hydroxydecanoate
An alternative route involves the base-catalyzed hydrolysis (saponification) of ethyl 5-hydroxydecanoate, an ester precursor. While ethyl 5-hydroxydecanoate is commercially available, its synthesis typically involves esterification of 5-hydroxydecanoic acid with ethanol under acidic conditions.
Reaction Mechanism and Procedure
The saponification reaction proceeds as follows:
Key steps include:
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Reflux in Alkaline Medium : Ethyl 5-hydroxydecanoate is dissolved in ethanol and reacted with aqueous NaOH (1–2 M) under reflux (78°C) for 4–6 hours.
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Solvent Removal : The ethanol is evaporated under reduced pressure, and the residual aqueous phase is acidified (if necessary) before neutralization.
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Product Isolation : The sodium salt is precipitated by adding a antisolvent (e.g., acetone) and recrystallized from water.
Table 2: Typical Reaction Parameters for Saponification
| Parameter | Condition |
|---|---|
| NaOH Concentration | 1–2 M in HO/EtOH |
| Reaction Temperature | 78°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
This method is advantageous for scalability but requires careful control of pH to avoid side reactions such as oxidation of the hydroxyl group.
Optimization of Reaction Conditions
Temperature and Solvent Effects
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Direct Neutralization : Elevated temperatures (up to 50°C) accelerate dissolution but risk oxidation of the hydroxyl group. Aqueous systems minimize side reactions compared to organic solvents.
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Saponification : Prolonged reflux increases ester conversion but may degrade heat-sensitive components. Ethanol-water mixtures (1:1 v/v) balance solubility and reaction efficiency.
Yield and Purity Considerations
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Crystallization Techniques : Slow cooling (0.5°C/min) during crystallization enhances crystal size and purity.
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Impurity Removal : Activated charcoal treatment or recrystallization from ethanol-water (3:1) removes residual fatty acids.
Analytical Characterization
Spectroscopic Methods
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 210–215°C (decomposes) |
| Solubility | >500 mg/mL in HO |
| Purity (HPLC) | ≥98% |
Applications in Research
Sodium 5-hydroxydecanoate is widely used to study mitochondrial KATP channels, particularly in cardiac ischemia models. Its ability to inhibit these channels (IC ≈ 100 μM) underscores its utility in probing cellular energy regulation mechanisms .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 5-oxodecanoate or 5-carboxydecanoate.
Reduction: 5-decanol.
Substitution: 5-alkoxydecanoate or 5-acetoxydecanoate.
Scientific Research Applications
Sodium 5-hydroxydecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty acid metabolism.
Biology: Investigated for its role in cellular metabolism and mitochondrial function.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and ischemia-reperfusion injury.
Industry: Utilized in the development of pharmaceuticals and as an additive in various chemical formulations
Mechanism of Action
Sodium 5-hydroxydecanoate exerts its effects primarily by blocking ATP-sensitive potassium (KATP) channels. This blockade prevents the efflux of potassium ions, thereby modulating cellular excitability and protecting cells from ischemic damage. The compound also interacts with mitochondrial outer membrane acyl-CoA synthetase, influencing fatty acid metabolism and exhibiting antioxidant properties .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Analogues: MitoKATP Channel Modulators
(1) Diazoxide
- Structure : Benzothiadiazine derivative.
- Mechanism : MitoKATP channel opener; increases Δψm and promotes cell proliferation under hypoxia .
- Key Findings :
(2) Glyburide (Glibenclamide)
- Structure : Sulfonylurea (C23H28ClN3O5S).
- Mechanism : Pan-KATP blocker targeting sulfonylurea receptors (SUR) in pancreatic and sarcolemmal channels .
- In ischemia models, glyburide and 5-HD both suppress arrhythmias, but 5-HD’s mitochondrial specificity reduces off-target effects .
(3) Cromakalim
Table 1: Functional Comparison of KATP Modulators
Structural Analogues: Hydroxy Fatty Acids
(1) Decanoate (C10H19O2) :
- Comparison : Lacks the 5-hydroxyl group.
- Metabolism : Faster β-oxidation in mitochondria (higher O2 consumption vs. 5-HD) .
(2) Ethyl 5-Hydroxydecanoate (C12H24O3) :
Table 2: Structural and Metabolic Comparison
Pharmacological Contrast with Antiarrhythmics
5-HD vs. Bepridil (Ca<sup>2+</sup> Channel Blocker) :
Research Implications and Limitations
- Advantages of 5-HD : Mitochondrial specificity reduces systemic side effects compared to pan-KATP blockers like glyburide .
- Limitations: Poor solubility in non-polar solvents and variable efficacy in non-hypoxic conditions .
- Future Directions : Structural optimization to enhance bioavailability and investigate cross-talk with HIF-1α and PKC pathways .
Q & A
Q. What is the primary mechanism of action of sodium 5-hydroxydecanoate in cellular models, and how can researchers experimentally validate it?
Sodium 5-hydroxydecanoate (5-HD) selectively inhibits mitochondrial ATP-sensitive potassium (KATP) channels with an IC50 of ~30 μM . Its mechanism involves binding to the channel’s sulfonylurea receptor subunit, altering conformational dynamics and stabilizing the closed state. Researchers can validate this using:
- Patch-clamp electrophysiology to measure KATP current inhibition in isolated mitochondria .
- Fluorometric assays (e.g., JC-1 dye) to monitor mitochondrial membrane potential (ΔΨm) changes under ischemic conditions .
- In vivo ischemia-reperfusion models to assess infarct size reduction, with 5-HD pretreatment (e.g., 60 mg/kg intraperitoneally in rats) to block cardioprotective effects .
Table 1: Key Pharmacological Properties
| Parameter | Value | Experimental Model | Reference |
|---|---|---|---|
| IC50 (KATP blockade) | 30 μM | In vitro assays | |
| Effective in vivo dose | 60 mg/kg | Rat cardiac models | |
| Molecular Target | Mitochondrial KATP channels | Cardiac myocytes |
Q. What experimental protocols are recommended for administering sodium 5-hydroxydecanoate in preclinical studies?
- Dosage : 60 mg/kg via intraperitoneal injection, administered 30 minutes prior to ischemic preconditioning .
- Controls : Include vehicle-only groups to distinguish 5-HD-specific effects from solvent interactions.
- Endpoint measurements : Quantify infarct size (TTC staining), cardiac biomarkers (troponin), or mitochondrial ROS production (DCFH-DA assay) .
Q. How can researchers assess the antioxidant properties of sodium 5-hydroxydecanoate?
- ROS detection : Use fluorescent probes (e.g., MitoSOX Red) in isolated mitochondria exposed to oxidative stress .
- Thiobarbituric acid reactive substances (TBARS) assay : Measure lipid peroxidation in tissues post-ischemia .
- Comparative studies : Co-administer 5-HD with other antioxidants (e.g., N-acetylcysteine) to evaluate additive or synergistic effects.
Advanced Research Questions
Q. How can contradictory findings on sodium 5-hydroxydecanoate’s dual roles (e.g., cardioprotective vs. pro-apoptotic) be resolved?
Contradictions may arise from:
- Concentration-dependent effects : Lower doses (≤30 μM) may preserve mitochondrial integrity, while higher doses (>100 μM) disrupt calcium homeostasis .
- Model-specific variables : Differences in species (rat vs. mouse), ischemia duration, or comorbidities (diabetes/hypertension).
- Methodological adjustments :
- Use genetic knockout models (e.g., Kir6.2-deficient mice) to isolate KATP-dependent effects .
- Combine transcriptomic profiling (RNA-seq) with functional assays to identify off-target pathways .
Q. What experimental approaches can disentangle sodium 5-hydroxydecanoate’s roles as a KATP blocker and acyl-CoA synthetase substrate?
- Enzyme inhibition studies : Co-treat with acyl-CoA synthetase inhibitors (e.g., triacsin C) to isolate KATP-specific effects .
- Metabolic tracing : Use radiolabeled 5-HD (e.g., ¹⁴C) to track incorporation into mitochondrial lipid pools .
- Structural analysis : Perform molecular docking simulations to compare binding affinities for KATP channels vs. synthetase active sites .
Q. How does sodium 5-hydroxydecanoate’s lipid solubility influence its subcellular distribution and efficacy?
- Partition coefficient assays : Measure logP values to predict membrane permeability .
- Super-resolution microscopy : Visualize 5-HD localization in mitochondrial membranes using fluorescent analogs (e.g., BODIPY-labeled 5-HD) .
- Comparative studies : Contrast 5-HD with hydrophilic KATP blockers (e.g., glibenclamide) in models of membrane lipid composition alterations .
Table 2: Methodologies for Mechanistic Studies
Data Contradiction and Synthesis
- Conflicting evidence : Some studies report 5-HD exacerbates neuronal injury in stroke models , while others highlight cardioprotective failure .
Key Research Gaps
- Long-term toxicity : No data on chronic 5-HD exposure in preclinical models.
- Cross-species variability : Limited comparative studies between rodents and human-derived cells.
These FAQs emphasize methodological rigor, leveraging interdisciplinary techniques to address the compound’s complexity. Researchers should prioritize mechanistic studies using integrated in vitro and in vivo approaches to advance translational applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
